tert-Butyl 1-(pyridin-4-ylmethyl)piperidin-4-ylcarbamate
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Overview
Description
tert-Butyl 1-(pyridin-4-ylmethyl)piperidin-4-ylcarbamate: is a chemical compound with the molecular formula C16H25N3O2 and a molecular weight of 291.39 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(pyridin-4-ylmethyl)piperidin-4-ylcarbamate typically involves the reaction of pyridin-4-ylmethylamine with tert-butyl 4-piperidone-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 1-(pyridin-4-ylmethyl)piperidin-4-ylcarbamate can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: Reduction reactions can be performed using reducing agents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding .
Reduction: Formation of or .
Substitution: Formation of alkylated or acylated derivatives .
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Explored for its potential use in the development of pharmaceutical compounds , particularly in the design of proteolysis-targeting chimeras (PROTACs) .
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl 1-(pyridin-4-ylmethyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets . In the context of PROTACs, it acts as a linker that brings together a target protein and an E3 ubiquitin ligase , facilitating the degradation of the target protein via the ubiquitin-proteasome pathway .
Comparison with Similar Compounds
Properties
IUPAC Name |
tert-butyl N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-14-6-10-19(11-7-14)12-13-4-8-17-9-5-13/h4-5,8-9,14H,6-7,10-12H2,1-3H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMQYMDKULOWNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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